molecular formula C17H20ClN3O3 B2864250 5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide CAS No. 1111601-33-2

5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide

Cat. No.: B2864250
CAS No.: 1111601-33-2
M. Wt: 349.82
InChI Key: OMMZLWKNOMTVOT-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide is a complex organic compound with the molecular formula C17H20ClN3O3 and a molecular weight of 349.82 g/mol This compound features a benzamide core substituted with a chloro group and an ethoxy group linked to a cyanocycloheptyl amine moiety

Preparation Methods

The synthesis of 5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzamide core: This can be achieved by reacting 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the ethoxy group: The benzamide is then reacted with ethyl chloroformate in the presence of a base to introduce the ethoxy group.

    Attachment of the cyanocycloheptyl amine moiety: Finally, the ethoxy-substituted benzamide is reacted with 1-cyanocycloheptylamine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the cyano group.

    Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis and catalysis.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide can be compared with other similar compounds, such as:

    5-Chloro-2-[2-(amino)-2-oxoethoxy]benzamide: This compound lacks the cyanocycloheptyl group, which may result in different biological activities and properties.

    2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide: This compound lacks the chloro group, which may affect its reactivity and interactions with biological targets.

    5-Chloro-2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]benzamide: This compound features a cyclohexyl group instead of a cycloheptyl group, which may influence its chemical and biological properties.

Properties

IUPAC Name

5-chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-12-5-6-14(13(9-12)16(20)23)24-10-15(22)21-17(11-19)7-3-1-2-4-8-17/h5-6,9H,1-4,7-8,10H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMZLWKNOMTVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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